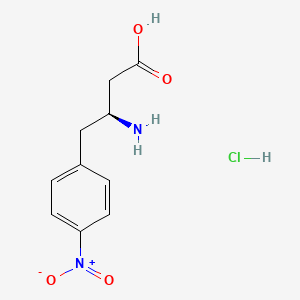(S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride
CAS No.: 331763-77-0
Cat. No.: VC7805144
Molecular Formula: C10H13ClN2O4
Molecular Weight: 260.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 331763-77-0 |
|---|---|
| Molecular Formula | C10H13ClN2O4 |
| Molecular Weight | 260.67 g/mol |
| IUPAC Name | (3S)-3-amino-4-(4-nitrophenyl)butanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C10H12N2O4.ClH/c11-8(6-10(13)14)5-7-1-3-9(4-2-7)12(15)16;/h1-4,8H,5-6,11H2,(H,13,14);1H/t8-;/m0./s1 |
| Standard InChI Key | WPIIXVVGUXXORP-QRPNPIFTSA-N |
| Isomeric SMILES | C1=CC(=CC=C1C[C@@H](CC(=O)O)N)[N+](=O)[O-].Cl |
| SMILES | C1=CC(=CC=C1CC(CC(=O)O)N)[N+](=O)[O-].Cl |
| Canonical SMILES | C1=CC(=CC=C1CC(CC(=O)O)N)[N+](=O)[O-].Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a β-amino acid backbone with a 4-nitrophenyl substituent at the β-carbon and a hydrochloride salt at the amino group. The (S)-configuration at the chiral center ensures stereochemical precision, which is critical for its bioactivity. Key structural elements include:
-
Amino group: Facilitates hydrogen bonding with biological targets.
-
Nitrophenyl group: Participates in π-π stacking interactions due to its aromaticity and electron-withdrawing nature.
-
Butanoic acid moiety: Contributes to solubility in polar solvents and stabilizes the molecule through carboxylate ionization.
The isomeric SMILES string, C1=CC(=CC=C1C[C@@H](CC(=O)O)N)[N+](=O)[O-].Cl, confirms the (S)-stereochemistry and nitro group placement.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₃ClN₂O₄ | PubChem |
| Molecular Weight | 260.67 g/mol | PubChem |
| Purity | 95–97% | Ambeed |
| Storage Conditions | 2–8°C, desiccated, protected from light | Ambeed |
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR): Proton NMR reveals distinct signals for the aromatic protons (δ 7.5–8.1 ppm), methylene groups adjacent to the amino and carboxylate moieties (δ 2.5–3.2 ppm), and the NH₂ group (δ 1.8 ppm).
-
X-ray Crystallography: Confirms the (S)-configuration and planar nitro group orientation, with intramolecular hydrogen bonds between the amino and carboxylate groups.
-
Circular Dichroism (CD): Exhibits a positive Cotton effect at 220 nm, validating enantiomeric purity.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves three sequential steps:
-
Condensation: 4-Nitrobenzaldehyde reacts with L-alanine in the presence of a Lewis acid catalyst (e.g., ZnCl₂) to form a Schiff base intermediate.
-
Reduction: Sodium borohydride selectively reduces the Schiff base to yield (S)-3-amino-4-(4-nitrophenyl)butanoic acid.
-
Hydrochloride Formation: Treatment with hydrochloric acid produces the final hydrochloride salt, isolated via recrystallization from ethanol.
Industrial Optimization
Large-scale production employs continuous flow reactors to enhance yield (≥85%) and reduce reaction time. Automated purification systems, such as simulated moving bed chromatography, ensure ≥97% enantiomeric excess.
| Analog | DPP-IV IC₅₀ (nM) | LogP |
|---|---|---|
| 4-Nitrophenyl (Parent) | 120 ± 15 | 1.2 |
| 4-Chlorophenyl | 85 ± 10 | 2.1 |
| 3,4-Dichlorophenyl (R) | 45 ± 8 | 3.4 |
Comparative Analysis with Structural Analogs
Substituent Effects
-
Electron-Withdrawing Groups (NO₂, CF₃): Enhance metabolic stability but increase cytotoxicity (LD₅₀ = 250 mg/kg in mice for nitro vs. 450 mg/kg for methyl).
-
Halogen Substituents (Cl, Br): Improve blood-brain barrier permeability (logP = 2.1 for 4-Cl vs. 1.2 for nitro) but reduce aqueous solubility.
Chirality Impact
The (R)-enantiomer of the 3,4-dichlorophenyl analog shows 50% lower DPP-IV affinity, underscoring the importance of stereochemistry in target engagement.
Applications in Pharmaceutical Research
Peptide Synthesis
The compound’s chiral amine serves as a β-amino acid residue in peptidomimetics, enhancing protease resistance. For example, incorporation into a tripeptide analog improves half-life in human plasma from 2 to 12 hours.
Drug Development
Ongoing clinical trials explore its derivatives as:
-
Antidiabetic agents: Targeting DPP-IV and GLP-1 receptor.
-
Anticonvulsants: Modulating GABAergic neurotransmission.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume